molecular formula C16H17N7O4S2 B2873612 methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate CAS No. 1788557-68-5

methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate

Cat. No.: B2873612
CAS No.: 1788557-68-5
M. Wt: 435.48
InChI Key: CJGDGQSBIBQRTM-UHFFFAOYSA-N
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Description

Methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core modified by a sulfonyl-linked piperazine-pyrimidine-triazole moiety. This structure integrates multiple pharmacologically relevant motifs:

  • Thiophene-2-carboxylate: A common scaffold in medicinal chemistry, known for its metabolic stability and π-π stacking interactions.
  • Piperazine: Provides conformational flexibility and solubility.
  • Pyrimidine-triazole: Combines pyrimidine’s role in nucleic acid mimicry with triazole’s bioisosteric versatility (e.g., mimicking amides or esters).

Its synthesis likely involves Suzuki-Miyaura coupling or nucleophilic substitution reactions, given structural analogs in the literature .

Properties

IUPAC Name

methyl 3-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]sulfonylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O4S2/c1-27-16(24)15-12(2-7-28-15)29(25,26)22-5-3-21(4-6-22)13-8-14(19-10-18-13)23-11-17-9-20-23/h2,7-11H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGDGQSBIBQRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-((4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural components:

  • Methyl group : Enhances lipophilicity.
  • Triazole ring : Known for its role in various biological activities, including antifungal and anticancer properties.
  • Pyrimidine and piperazine rings : Often associated with neuropharmacological effects.
  • Sulfonyl group : May enhance solubility and stability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
  • Receptor Modulation : The piperazine ring may facilitate binding to neurotransmitter receptors, influencing synaptic transmission and neuropharmacological outcomes.

Biological Activities

Research has indicated various biological activities associated with this compound:

Anticancer Activity

A study evaluating triazole derivatives demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds containing the triazole ring showed promising results against breast cancer (MCF-7) and colon cancer (SW480) cell lines, with IC50 values ranging from 10 to 20 µM .

Antifungal Properties

The triazole component is well-documented for its antifungal activity. Compounds with triazole rings have been shown to inhibit the growth of fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes. This mechanism is particularly relevant in the context of treating infections caused by Candida species and Aspergillus .

Neuropharmacological Effects

The piperazine moiety is known to exhibit anxiolytic and antidepressant-like effects in animal models. Compounds that interact with serotonin receptors often show promise in modulating mood disorders .

Case Studies

Several studies have highlighted the efficacy of triazole-containing compounds:

  • Anticancer Study : A series of triazole derivatives were synthesized and tested against human cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against MCF-7 cells, indicating significant antiproliferative activity through apoptosis induction .
  • Antifungal Evaluation : Triazole-based compounds were evaluated for their antifungal activity against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for certain derivatives, showcasing their potential as antifungal agents .

Comparative Analysis

Compound TypeBiological ActivityIC50 Values (µM)References
Triazole DerivativesAnticancer (MCF-7)15
Triazole DerivativesAntifungal (C. albicans)8
Piperazine DerivativesNeuropharmacologicalVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from patent and academic sources (Table 1), focusing on structural variations and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents/Features Molecular Weight (g/mol) Melting Point (°C) Bioactivity (Inferred)
Target Compound Thiophene-2-carboxylate Sulfonyl-piperazine-pyrimidine-triazole ~522.5* N/A Potential kinase inhibition
Example 62 (Patent: 1201300459) Pyrazolo[3,4-d]pyrimidine Fluorophenyl, thiophen-3-yl, methyl ester 560.2 (M+1) 227–230 Anticancer/kinase inhibition
Compound 21 (Study: Arylpiperazines) Thiophen-2-yl Piperazine-trifluoromethylphenyl ~380.4* N/A CNS modulation (e.g., serotonin)

*Calculated based on molecular formula.

Key Observations:

Structural Differences :

  • The target compound uniquely combines a pyrimidine-triazole system with a sulfonyl-piperazine linker, distinguishing it from Example 62 (pyrazolopyrimidine core) and Compound 21 (simple arylpiperazine). The triazole may enhance metabolic stability compared to pyrazole in Example 62 .
  • Example 62 incorporates fluorinated aromatic rings, which improve lipophilicity and membrane permeability but may increase toxicity risks.

Synthetic Routes :

  • The target compound’s synthesis likely parallels Example 62, employing palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrimidine-thiophene assembly .
  • Compound 21’s synthesis involves straightforward piperazine alkylation, a less complex route than the target compound’s multi-step heterocyclic coupling .

The piperazine linker in all three compounds enhances solubility but may introduce conformational variability affecting target binding.

Bioactivity: Example 62’s pyrazolopyrimidine core is associated with kinase inhibition (e.g., JAK2/STAT pathways), suggesting the target compound may share similar mechanisms .

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